2-cyclopropyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide
Description
2-Cyclopropyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide (CAS: 2549017-07-2) is a bicyclic heterocyclic compound with a molecular formula of C₁₈H₁₈N₄O and a molecular weight of 306.4 g/mol . Its structure features an imidazo[1,2-b]pyridazine core, a cyclopropyl substituent at position 2, and a phenylcarboxamide group at position 4.
Properties
IUPAC Name |
2-cyclopropyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c21-16(17-12-4-2-1-3-5-12)13-8-9-15-18-14(11-6-7-11)10-20(15)19-13/h1-5,8-11H,6-7H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDWONFNYQEXSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
EDCl/HOBt-Mediated Coupling
Procedure :
-
Activation : Treat 2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxylic acid (1.0 eq) with EDCl (1.3 eq) and HOBt (1.3 eq) in DMF at 0°C.
-
Amination : Add aniline (1.5 eq) dropwise, stir at room temperature for 6 hours.
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Workup : Dilute with ethyl acetate, wash with 1M HCl and brine.
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Purification : Silica gel chromatography (ethyl acetate/hexane) yields the title compound.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 72% |
| Reaction Time | 6 hours |
| Scale | 10 mmol |
Catalytic Coupling Using HATU
Procedure :
-
Activation : Combine carboxylic acid (1.0 eq), HATU (1.2 eq), and DIPEA (2.0 eq) in DMF.
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Amination : Add aniline (1.5 eq), stir at 25°C for 4 hours.
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Workup : Quench with water, extract with EtOAc, dry over MgSO₄.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85% |
| Purity | >99% |
| Catalyst Loading | 1.2 eq |
One-Pot Tandem Synthesis
A streamlined one-pot method combines cyclocondensation and amidation, minimizing intermediate isolation.
Procedure :
-
Cyclocondensation : React 3-aminopyridazine, cyclopropanecarboxaldehyde, and 4-fluorophenyl isocyanate in acetonitrile at 80°C for 8 hours.
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In Situ Activation : Add HATU (1.1 eq) and DIPEA (2.5 eq) directly to the reaction mixture.
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Amination : Introduce aniline (1.5 eq), stir for 6 hours at 25°C.
-
Purification : Sequential extraction and reverse-phase chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Overall Yield | 61% |
| Total Time | 14 hours |
| Solvent System | Acetonitrile/DMF |
Challenges and Optimization
Cyclopropane Stability
Cyclopropane rings are prone to ring-opening under acidic or high-temperature conditions. Mitigation strategies include:
Carboxamide Racemization
Prolonged coupling times (>8 hours) risk racemization. Optimal conditions involve:
Comparative Analysis of Methods
| Method | Yield | Purity | Time | Cost Efficiency |
|---|---|---|---|---|
| EDCl/HOBt Coupling | 72% | >98% | 6h | Moderate |
| HATU Catalytic | 85% | >99% | 4h | High |
| One-Pot Tandem | 61% | 95% | 14h | Low |
Scale-Up Considerations
Industrial production necessitates:
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the imidazo[1,2-b]pyridazine ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives
Scientific Research Applications
Biological Activities
The compound has been investigated for its potential as an inhibitor of specific kinases, particularly those involved in cancer pathways. Here are some key areas of application:
Inhibition of Kinases
2-Cyclopropyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide has shown promise as an inhibitor of TAK1 (TGF-beta activated kinase 1) . TAK1 is a crucial regulator in various signaling pathways that affect cell proliferation and survival. Inhibiting TAK1 can lead to reduced tumor growth and enhanced sensitivity to chemotherapy agents.
Case Study: TAK1 Inhibition
A study demonstrated that imidazo[1,2-b]pyridazine derivatives, including this compound, effectively inhibited TAK1 activity. The interaction between the compound and the ATP-binding site of TAK1 was characterized by molecular docking studies, revealing potential for further development as an anti-cancer agent .
Neuropharmacological Applications
The compound's structure suggests it may interact with neuroreceptors, making it a candidate for treating neurological disorders. Its ability to cross the blood-brain barrier enhances its therapeutic potential.
Case Study: Neuroprotective Effects
Research has indicated that similar imidazo[1,2-b]pyridazine derivatives exhibit neuroprotective effects in models of neurodegeneration. These compounds may mitigate oxidative stress and inflammation in neuronal cells, pointing towards their potential use in conditions like Alzheimer's disease .
Synthetic Approaches
The synthesis of this compound has been achieved through various methodologies that allow for modifications to enhance biological activity.
Synthesis Methodologies
- Chemodivergent Synthesis : A method developed for synthesizing N-(pyridin-2-yl)amides from a-bromoketones and 2-aminopyridines under mild conditions has been adapted for this compound. This approach emphasizes the importance of reaction conditions in achieving high yields without the need for metal catalysts .
| Synthesis Method | Key Features |
|---|---|
| Chemodivergent | Metal-free conditions; high atom economy; versatile functional group tolerance |
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to alterations in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 2-cyclopropyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide can be contextualized by comparing it to analogs within the imidazo-pyridazine family and related heterocyclic systems. Key comparisons include:
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Findings
Core Structure Differences: The imidazo[1,2-b]pyridazine core in the target compound differs from the imidazo[4,5-b]pyridine system in PhIP, a known dietary carcinogen . Compared to the pyrido[1,2-b]pyridazine analog in the patent (EP 4 374 877 A2), the target compound lacks fluorinated substituents, which may improve metabolic stability and reduce off-target interactions .
Substituent Effects: The cyclopropyl group at position 2 enhances steric bulk and may influence binding pocket interactions in kinase targets, similar to how substituents at C5/C7 in indeno[1,2-b]indoles improve CK2 inhibition .
Toxicity Profile: Unlike PhIP and other mutagenic heterocyclic amines, the target compound’s carboxamide moiety and lack of free amino groups suggest a lower risk of carcinogenicity .
Synthetic Versatility: The compound’s structure allows for modular modifications, akin to the indeno[1,2-b]indole derivatives, where substituent variation significantly impacts bioactivity .
Biological Activity
2-cyclopropyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound belonging to the imidazo[1,2-b]pyridazine class, known for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, research findings, and case studies.
The compound features a fused bicyclic system comprising an imidazole ring and a pyridazine ring with cyclopropyl and phenyl substituents. It is synthesized through various methods, typically involving the condensation of 2-cyclopropylimidazole with pyridazine derivatives under specific reaction conditions, often using dehydrating agents like phosphorus oxychloride.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, highlighting its potential as an enzyme inhibitor and receptor modulator. The compound's activity is attributed to its ability to interact with specific molecular targets, influencing various cellular pathways.
The compound may act as an inhibitor or modulator of enzymes or receptors, leading to changes in cellular signaling pathways. The specific molecular targets depend on the biological context and interactions with biomolecules.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of related compounds in human adenocarcinoma cell lines. For instance, compounds derived from imidazo[1,2-b]pyridazines demonstrated dose-dependent cytotoxicity against colon (LoVo), ovarian (SK-OV-3), and breast (MCF-7) cancer cells. The highest anti-tumor activity was observed in certain derivatives, indicating the potential of this scaffold in cancer therapy .
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications. Structure-activity relationship (SAR) analyses revealed that specific substituents enhance antimicrobial activity against various bacterial strains. For example, modifications that increase lipophilicity were associated with improved efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
Data Table: Biological Activity Summary
Case Studies
- Cytotoxic Evaluation : A study assessing the cytotoxic effects of various imidazo[1,2-b]pyridazine derivatives reported significant anti-cancer properties in vitro. The highest activity was noted for specific compounds against colon cancer cells, indicating the scaffold's potential for drug development in oncology .
- Antimicrobial Testing : Compounds similar to this compound were tested against a range of bacterial and fungal species. Results showed that certain derivatives exhibited potent antimicrobial properties comparable to established antibiotics like ciprofloxacin and fluconazole .
Q & A
Q. What experimental controls are critical in cytotoxicity assays?
- Methodology : Include vehicle controls (DMSO ≤0.1%), positive controls (e.g., doxorubicin for apoptosis), and verify cell line authenticity via STR profiling. Normalize data to ATP levels or total protein content to avoid viability overestimation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
